Pentasilolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

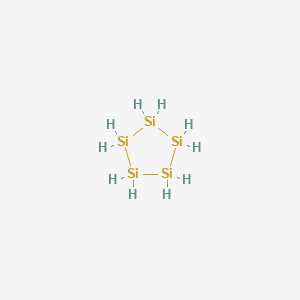

Cyclopentasilane is a cyclic compound composed of silicon and hydrogen with the chemical formula Si5H10. It contains five silicon atoms arranged in a pentagonal ring, making it the silicon analog of cyclopentane. Cyclopentasilane is a colorless, pyrophoric liquid and is of research interest due to its potential use as a liquid silicon ink for printing silicon structures on integrated circuits or solar cells .

Métodos De Preparación

Cyclopentasilane can be synthesized through a multi-step process. Initially, diphenyldichlorosilane reacts with lithium to form decaphenylcyclopentasilane. This intermediate then reacts with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane. Finally, the chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using lithium aluminum hydride .

In industrial settings, cyclopentasilane is often prepared through the thermal decomposition of higher silanes. This method involves heating the higher silanes to induce decomposition, resulting in the formation of cyclopentasilane .

Análisis De Reacciones Químicas

Cyclopentasilane undergoes several types of chemical reactions, including:

Oxidation: Cyclopentasilane can be oxidized to form silicon oxides. This reaction typically requires oxidizing agents such as oxygen or ozone.

Reduction: Reduction reactions involving cyclopentasilane are less common but can occur under specific conditions.

Substitution: Cyclopentasilane can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Major products formed from these reactions include various silicon-containing compounds, such as silanes and siloxanes.

Aplicaciones Científicas De Investigación

Cyclopentasilane has a wide range of scientific research applications:

Chemistry: Cyclopentasilane is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure allows for the formation of complex silicon-based materials.

Biology: While its direct applications in biology are limited, cyclopentasilane’s derivatives are being explored for potential use in bio-compatible materials.

Medicine: Research is ongoing to explore the potential use of cyclopentasilane derivatives in drug delivery systems and medical imaging.

Industry: Cyclopentasilane is used in the production of thin silicon films for printed electronics and solar cells.

Mecanismo De Acción

The mechanism by which cyclopentasilane exerts its effects is primarily through its ability to form silicon-silicon bonds. The compound’s unique ring structure allows for σ-delocalization, which contributes to its reactivity and ability to form stable silicon-based materials. The molecular targets and pathways involved in its reactions are primarily related to silicon chemistry and the formation of silicon-containing compounds .

Comparación Con Compuestos Similares

Cyclopentasilane can be compared with other similar compounds, such as cyclohexasilane and linear silanes. Unlike cyclopentasilane, cyclohexasilane contains six silicon atoms in a ring structure, which affects its reactivity and physical properties. Linear silanes, on the other hand, have silicon atoms arranged in a straight chain, resulting in different chemical behaviors.

Cyclopentasilane’s unique pentagonal ring structure and its ability to form high-quality silicon films at low temperatures distinguish it from other silicon-containing compounds .

Similar Compounds

Cyclohexasilane: Contains six silicon atoms in a ring structure.

Linear Silanes: Silicon atoms arranged in a straight chain.

Decaphenylcyclopentasilane: An intermediate in the synthesis of cyclopentasilane.

Actividad Biológica

Pentasilolane is a compound belonging to the class of terpenoids, specifically identified for its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Classification

This compound features a complex carbon skeleton, typically represented as a 6/6/5/5-ring system derived from tetraprenyl terpenoids. This structural complexity contributes to its diverse biological activities, which have been the subject of various studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a natural antimicrobial agent. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Antitumor Activity

While some terpenoids have been associated with antitumor effects, studies on this compound specifically have yielded mixed results. In vitro assays revealed that this compound did not exhibit cytotoxic activity against several cancer cell lines, including HL-60 (promyelocytic leukemia) and K562 (human myelogenous leukemia) . This indicates that while it may possess some beneficial properties, its direct antitumor efficacy remains inconclusive.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Phytochemical Composition

The biological activity of this compound is closely linked to its phytochemical composition. Key secondary metabolites associated with this compound include:

- Iridoids : Known for their anti-inflammatory and antimicrobial properties.

- Terpenes : Various terpenes contribute to the overall biological activity, with specific structures enhancing efficacy against pathogens.

- Alkaloids : Although less common in this compound, some alkaloids have been isolated that may play a role in its pharmacological effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus revealed significant inhibition zones, indicating its potential as an alternative antimicrobial agent .

- Inflammation Modulation : In a controlled experiment assessing the anti-inflammatory effects of this compound in animal models, results showed a marked reduction in edema and inflammatory markers compared to control groups .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

Fórmula molecular |

H10Si5 |

|---|---|

Peso molecular |

150.50 g/mol |

Nombre IUPAC |

pentasilolane |

InChI |

InChI=1S/H10Si5/c1-2-4-5-3-1/h1-5H2 |

Clave InChI |

CVLHDNLPWKYNNR-UHFFFAOYSA-N |

SMILES canónico |

[SiH2]1[SiH2][SiH2][SiH2][SiH2]1 |

Números CAS relacionados |

615564-64-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.